
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a carbamic acid group, and a dimethylethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of a hexyl precursor, followed by the introduction of an aminoethyl group. The final step involves the esterification of the carbamic acid group with 1,1-dimethylethyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-((6-chloro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-((6-fluoro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-((6-iodo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester lies in its bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
79513-22-7 |
|---|---|
Molekularformel |
C13H25BrN2O3 |
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-bromohexanoylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H25BrN2O3/c1-13(2,3)19-12(18)16-10-9-15-11(17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
JXSCUJPRAUIUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


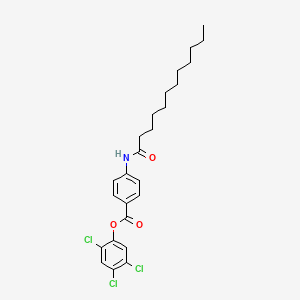

![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
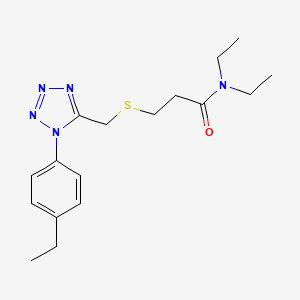
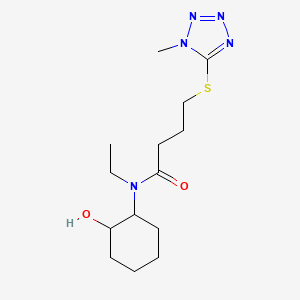
![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
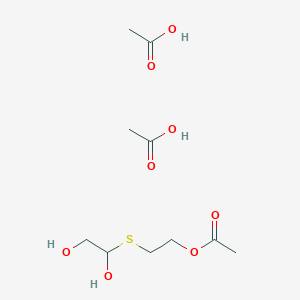



![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
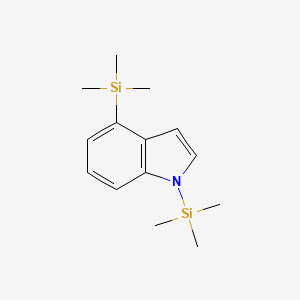
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
